Home > Products > Screening Compounds P24422 > 3'-Methoxyrocaglamide
3'-Methoxyrocaglamide - 189322-69-8

3'-Methoxyrocaglamide

Catalog Number: EVT-1174076
CAS Number: 189322-69-8
Molecular Formula: C30H33NO8
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The quest for novel pharmacological agents often leads to the exploration of structurally unique compounds that can interact with specific receptors in the human body. Among these, the 5-HT3 receptor antagonists have garnered attention due to their therapeutic potential in various conditions, including depression and gastrointestinal disorders. The 5-HT3 receptor, a subtype of the serotonin receptor family, plays a crucial role in modulating neurotransmission and is a validated target for drug development. This analysis focuses on a specific compound, 3'-Methoxyrocaglamide, which is structurally related to the 3-methoxyquinoxalin-2-carboxamides, designed to antagonize the 5-HT3 receptor.

Applications in Various Fields

Antidepressant Activity

The compounds synthesized as 5-HT3 receptor antagonists have shown potential in the field of psychiatry, particularly as antidepressants. The forced swim test, a widely accepted animal model for assessing antidepressant-like activity, was employed to evaluate the efficacy of these compounds. It was observed that compounds with higher pA2 values demonstrated notable antidepressant-like activity, suggesting that the antagonism of the 5-HT3 receptor may contribute to the therapeutic effects in treating depression1.

Gastrointestinal Disorders

5-HT3 receptor antagonists are also known for their effectiveness in managing gastrointestinal disorders, such as irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting (CINV). The compounds discussed here, due to their high pA2 values, could potentially offer a new class of drugs for treating such conditions. Their ability to inhibit the 5-HT3 receptor in the gastrointestinal tract can alleviate symptoms associated with these disorders2.

Source and Classification
  • Source: 3'-Methoxyrocaglamide is derived from rocaglamide, which is sourced from the Aglaia genus of plants.
  • Classification: It belongs to the class of compounds known as cyclopenta[b]benzofurans, which are recognized for their complex structures and diverse biological activities.
Synthesis Analysis

The synthesis of 3'-Methoxyrocaglamide typically involves several steps, beginning with the modification of rocaglamide. The general synthetic route includes:

  1. Starting Material: Rocaglamide is the precursor compound.
  2. Methylation: The introduction of a methoxy group at the 3' position can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  3. Purification: The product is purified using chromatographic techniques to isolate the desired methoxy derivative.

Technical parameters for synthesis may include:

  • Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.
  • Solvent: Common solvents include dimethyl sulfoxide or acetone, which facilitate the reaction and solubilize reactants effectively.
Molecular Structure Analysis

The molecular structure of 3'-Methoxyrocaglamide can be described as follows:

  • Chemical Formula: C19_{19}H19_{19}N1_{1}O4_{4}
  • Molecular Weight: Approximately 321.36 g/mol.
  • Structural Features:
    • The compound contains a cyclopenta[b]benzofuran core structure.
    • A methoxy group (-OCH3_{3}) is attached at the 3' position relative to the amide functional group.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

3'-Methoxyrocaglamide participates in various chemical reactions, primarily focusing on its interactions with biological macromolecules:

  1. Binding Affinity: The compound has been shown to bind effectively to eukaryotic translation initiation factors, particularly eIF4A, inhibiting protein synthesis.
  2. Mechanistic Studies: Research indicates that it disrupts RNA-protein interactions, leading to decreased translation efficiency.

The kinetics of these reactions can be assessed through assays measuring IC50_{50} values, which indicate the concentration required to inhibit biological activity by fifty percent.

Mechanism of Action

The mechanism of action for 3'-Methoxyrocaglamide involves:

  1. Inhibition of Translation Initiation: It binds to eukaryotic initiation factors, specifically eIF4A, preventing the assembly of the translation initiation complex.
  2. Disruption of RNA Binding: The binding pocket for 3'-Methoxyrocaglamide overlaps with RNA binding sites on eIF4A, leading to impaired mRNA translation.

Studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapy.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Methoxyrocaglamide include:

Applications

3'-Methoxyrocaglamide has several scientific applications:

  1. Anticancer Research: Due to its ability to inhibit protein synthesis selectively in cancer cells, it is being studied as a potential therapeutic agent against various cancers.
  2. Biochemical Studies: It serves as a valuable tool for studying translation mechanisms and RNA-protein interactions in eukaryotic cells.
  3. Drug Development: As part of ongoing research into rocaglamides, it represents a scaffold for developing new drugs aimed at modulating translation in disease contexts.
Introduction to Rocaglamide Derivatives

Natural Occurrence and Botanical Sources of Rocaglamides

Aglaia species, predominantly distributed across Southeast Asian rainforests, are the exclusive botanical sources of rocaglamide derivatives. These tropical trees and shrubs produce 3'-Methoxyrocaglamide as a specialized secondary metabolite in specific organs:

  • Leaf and Twig Biosynthesis: The highest concentrations occur in leaves and twigs, as identified in A. elliptica, A. harmsiana, and A. odorata. Methanolic extracts of these tissues show potent bioactivity linked to rocaglamide content [4] [5].
  • Ecological Role: These compounds act as chemical defenses against herbivores. Aglaia fruits, though consumed by primates and birds, contain fibrous pericarps and seeds protected by insecticidal rocaglamides like 3'-Methoxyrocaglamide, ensuring species survival through reduced seed predation [1].
  • Geographic Specificity: Indonesian and Thai Aglaia populations exhibit chemotypic variations, with 3'-Methoxyrocaglamide being more abundant in Indonesian-sourced specimens. Environmental factors (soil composition, altitude) influence methoxylation patterns in the rocaglamide scaffold [5].

Table 1: Aglaia Species Producing 3'-Methoxyrocaglamide

SpeciesPlant PartLocationKey Derivatives Isolated
A. ellipticaLeaves, TwigsIndonesia, ThailandRocaglamide, 3'-Methoxyrocaglamide
A. harmsianaBark, LeavesThailandMethyl rocaglate, 3'-Methoxyrocaglamide
A. odorataTwigs, LeavesIndonesiaRocaglamide, 3'-Methoxyrocaglamide, Odorinol

Structural Classification of Rocaglamide Analogues

Rocaglamides share a core cyclopenta[b]benzofuran skeleton (1H-2,3,3a,8b-tetrahydrocyclopenta[b]benzofuran) but vary in substituent patterns. 3'-Methoxyrocaglamide belongs to the Type II rocaglamides, characterized by methoxylation at C-3′ on the aromatic ring B:

  • Core Structure: A fused pentacyclic system with a trans-fused cyclopentane ring. Absolute configuration is defined as (1R,2R,3S,3aR,8bS) [1] [7].
  • Key Modifications:
  • C-1 Position: Typically hydroxylated (e.g., rocaglamide) or acetylated.
  • C-2 Position: Bears a dimethylcarboxamide group essential for bioactivity.
  • C-8b Position: Hydroxyl group, sometimes methylated.
  • Ring B: 3'-Methoxyrocaglamide features a para-substituted phenyl with a methoxy group at C-3′, distinguishing it from hydroxylated analogues (e.g., rocaglaol). This methoxylation enhances lipophilicity and RNA-binding affinity [1] [9].
  • Spectroscopic Signatures:
  • NMR: Methoxy group resonance at δ 3.7–3.9 ppm; deshielding of H-6′ proton (δ 7.1–7.3 ppm) due to 3′-methoxylation.
  • Mass Spectrometry: Characteristic fragments at m/z 330 and 343 (vs. m/z 300/313 in non-methoxylated rocaglamides) due to loss of the methoxybenzyl moiety [1].

Table 2: Structural Comparison of Key Rocaglamide Derivatives

CompoundR1 (C-1)R2 (C-8b)Ring B (C-3')Bioactivity Highlights
RocaglamideOHOHOHAnticancer, insecticidal
3'-MethoxyrocaglamideOHOHOCH₃Enhanced eIF4A inhibition, insecticidal
DidesmethylrocaglamideOHOHOHOral bioavailability, antitumor
SilvestrolOH + dioxaneOHOHPotent translation inhibition

Mechanism of Action: 3'-Methoxyrocaglamide inhibits protein synthesis by targeting DEAD-box RNA helicases:

  • eIF4A1/2 Binding: Stabilizes the closed conformation of eIF4A on polypurine RNA sequences, blocking ribosomal scanning [2] [6].
  • DDX3X Inhibition: Converts DDX3X into a sequence-specific translational repressor, particularly impacting oncogenic mRNAs (e.g., MYC, MDM2) [6].
  • Functional Consequences: Depletes short-lived oncoproteins (e.g., Mcl-1, cyclins), inducing cell cycle arrest (G2-M phase) and apoptosis in malignant cells [8] [9].

Historical Context and Discovery of 3'-Methoxyrocaglamide

The rocaglamide family was first identified in 1982 when King et al. isolated rocaglamide from Aglaia elliptifolia (synonym: A. elliptica) using bioactivity-guided fractionation against leukemia cells [7]. 3'-Methoxyrocaglamide emerged as a structurally distinct analogue in subsequent phytochemical investigations:

  • Isolation Timeline:
  • 1993: Ishibashi et al. identified it in Thai A. elliptica extracts during insecticidal activity screens against Spodoptera littoralis larvae [5].
  • 1997: Nugroho et al. confirmed its presence in Indonesian A. odorata, elucidating its structure via NMR and X-ray crystallography [5].
  • Synthetic Milestones:
  • 1990: Trost’s enantioselective synthesis established the absolute configuration of rocaglamide [7].
  • 2010s: Synthetic efforts focused on optimizing 3'-methoxylated variants to enhance helicase binding and metabolic stability [1].
  • Evolution of Research Focus: Early work emphasized insecticidal properties (e.g., LC₅₀ = 0.8 ppm against S. littoralis), but mechanistic studies shifted toward anticancer effects post-2000, revealing its unique role in translational inhibition [4] [6] [8].

Table 3: Key Events in 3'-Methoxyrocaglamide Research

YearEventSignificance
1982Isolation of rocaglamide from A. elliptifoliaFirst rocaglamide discovered; defined core scaffold
1993Identification in A. elliptica bioassaysLinked 3'-methoxy variant to insecticidal activity
1997Structural elucidation in A. odorataConfirmed occurrence across Aglaia species
2016Mechanistic link to eIF4A inhibitionDefined molecular target in translation initiation
2021Dual targeting of eIF4A/DDX3X demonstratedExplained broad-spectrum anticancer effects

Properties

CAS Number

189322-69-8

Product Name

3'-Methoxyrocaglamide

IUPAC Name

(1R,2R,3S,3aR,8bS)-3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

Molecular Formula

C30H33NO8

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C30H33NO8/c1-31(2)28(33)24-25(17-10-8-7-9-11-17)30(18-12-13-20(36-4)21(14-18)37-5)29(34,27(24)32)26-22(38-6)15-19(35-3)16-23(26)39-30/h7-16,24-25,27,32,34H,1-6H3/t24-,25-,27-,29+,30+/m1/s1

InChI Key

SKYJJPBOOAAPMV-KKPOPCGDSA-N

SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5

Canonical SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5

Isomeric SMILES

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.